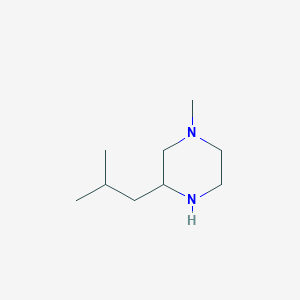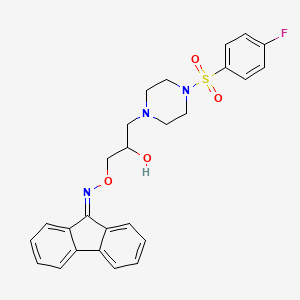
9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime is a useful research compound. Its molecular formula is C26H26FN3O4S and its molecular weight is 495.57. The purity is usually 95%.
BenchChem offers high-quality 9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Proton Exchange Membrane Properties and Microbial Fuel Cell Application
A study by Kumar et al. (2018) synthesized a hydroxyl group-containing new cardo diamine monomer, which, along with a sulfonated diamine monomer, was used to prepare new sulfonated copolyimides. These copolymers demonstrated high molecular weights and excellent thermal, mechanical, hydrolytic, and peroxide radical stability, with low water uptake and swelling ratios. The proton conductivity of one such copolymer was significantly higher than that of its nonhydroxylated analogue, showcasing superior microbial fuel cell (MFC) performance comparable to Nafion 117 under similar test conditions. This indicates its potential application in bioelectrochemical systems Kumar et al., 2018.
Fuel Cell Applications
Bae et al. (2009) synthesized a series of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups. These copolymers exhibited high proton conductivity, comparable or higher than that of a perfluorinated ionomer membrane like Nafion, at various humidity levels. This work underlines the suitability of these materials for fuel cell applications, given their high mechanical properties and pronounced phase separation, contributing to efficient proton transport Bae, Miyatake, & Watanabe, 2009.
Photocatalytic Applications
A protocol by Zhang et al. (2020) describes the use of 9-fluorenone as a cheap and non-toxic photocatalyst for the oxidation of non-activated alcohols under blue LED irradiation, also detailing the selective α-oxygenation of tertiary amines to produce corresponding amides. This methodology allows for late-stage modification of amines and selective oxidation of steroids, highlighting the broad applicability of fluorene derivatives in photocatalytic processes Zhang, Schilling, Riemer, & Das, 2020.
Antibacterial Activity
Taguchi et al. (1992) synthesized a series of tetracyclic quinolone antibacterials showing potent activity against both Gram-positive and Gram-negative bacteria. The study suggests the versatility of fluorene derivatives in creating effective antibacterial agents, potentially useful in treating various bacterial infections Taguchi, Kondo, Inoue, Kawahata, Jinbo, Sakamoto, & Tsukamoto, 1992.
Propriétés
IUPAC Name |
1-(fluoren-9-ylideneamino)oxy-3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O4S/c27-19-9-11-21(12-10-19)35(32,33)30-15-13-29(14-16-30)17-20(31)18-34-28-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-12,20,31H,13-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAZNPFRKPOYSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


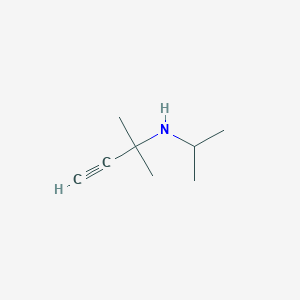
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2385440.png)
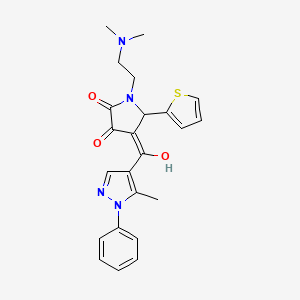
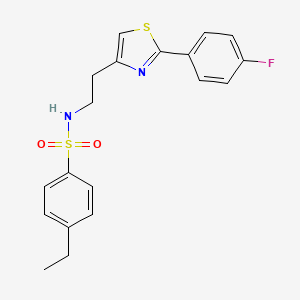
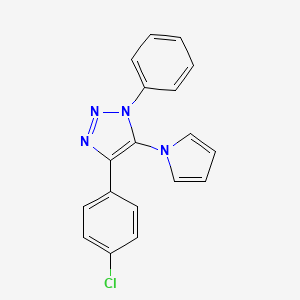
![6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2385446.png)
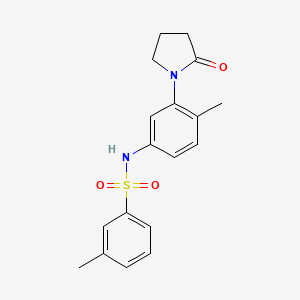


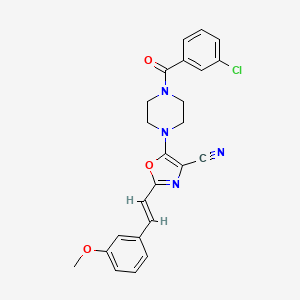
![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)

